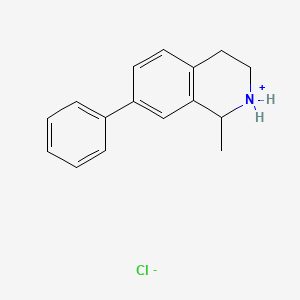
Carbamic acid, (phenylmethyl)-, heptyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (phenylmethyl)-, heptyl ester is an organic compound with the molecular formula C15H23NO2 It is a type of carbamate ester, which are derivatives of carbamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid, (phenylmethyl)-, heptyl ester can be synthesized through the esterification of carbamic acid derivatives with heptyl alcohol. One common method involves the reaction of phenylmethyl carbamate with heptyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of supercritical carbon dioxide as a solvent can enhance the reaction rate and reduce the need for hazardous organic solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (phenylmethyl)-, heptyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield carbamic acid and heptyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the heptyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Hydrolysis: Carbamic acid and heptyl alcohol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (phenylmethyl)-, heptyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer or stabilizer.
Wirkmechanismus
The mechanism of action of carbamic acid, (phenylmethyl)-, heptyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various metabolic pathways, leading to its antimicrobial or antifungal effects. The ester group allows for easy hydrolysis, releasing the active carbamic acid derivative at the target site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, phenyl-, methyl ester: Similar structure but with a methyl group instead of a heptyl group.
Carbamic acid, phenyl ester: Lacks the heptyl group, making it less hydrophobic.
Ethyl carbamate: A simpler carbamate ester with different physical and chemical properties.
Uniqueness
Carbamic acid, (phenylmethyl)-, heptyl ester is unique due to its long heptyl chain, which imparts hydrophobic characteristics. This makes it more suitable for applications requiring hydrophobic interactions, such as in drug delivery systems or as a plasticizer in industrial applications.
Eigenschaften
CAS-Nummer |
124069-02-9 |
|---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
heptyl N-benzylcarbamate |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-9-12-18-15(17)16-13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3,(H,16,17) |
InChI-Schlüssel |
MXUHLRHMVNWCRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC(=O)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


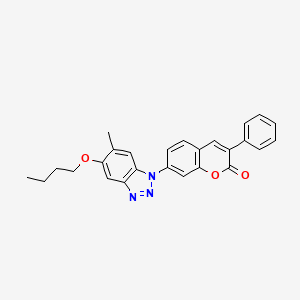
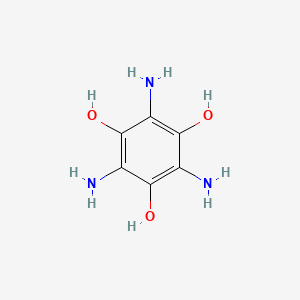
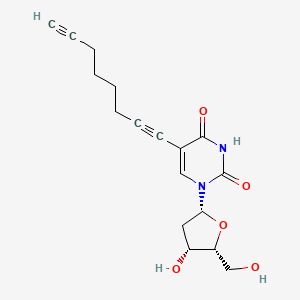
![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
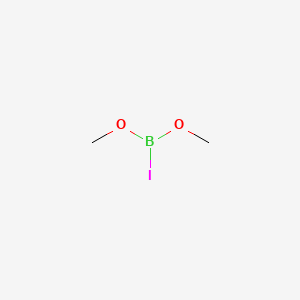
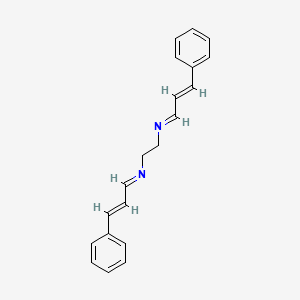
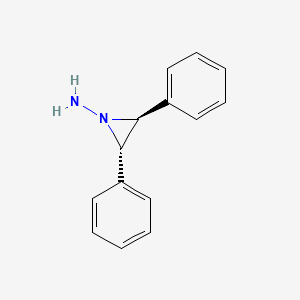
![2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13747259.png)
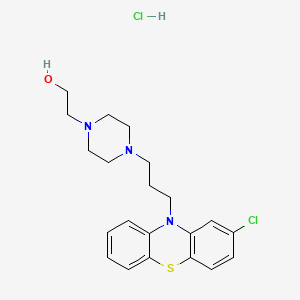

![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
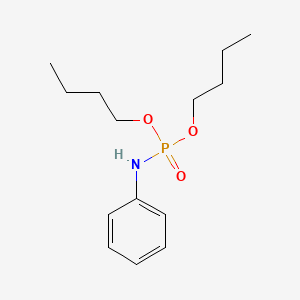
![methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B13747297.png)
